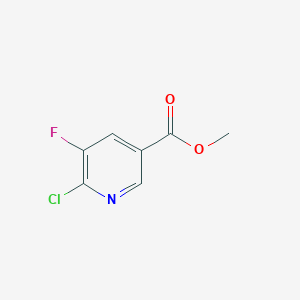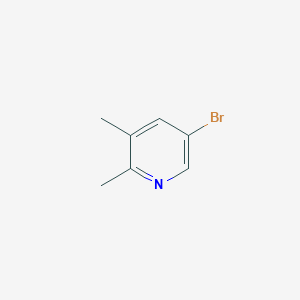
5-Bromo-2,3-dimetilpiridina
Descripción general
Descripción
5-Bromo-2,3-dimethylpyridine (5-Br-2,3-DMP) is an organobromine compound that is used for a variety of industrial and scientific applications. It is a highly reactive and versatile compound, which can be used as a reagent in organic synthesis, as a catalyst in various chemical processes, and as a starting material in the production of other compounds. 5-Br-2,3-DMP is also used in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“5-Bromo-2,3-dimetilpiridina” se utiliza en la síntesis orgánica . Es un componente clave en diversas reacciones químicas, contribuyendo a la creación de compuestos orgánicos complejos .
Reacciones de Bromación
Este compuesto juega un papel importante en las reacciones de bromación . Por ejemplo, está involucrado en la síntesis de éster metílico del ácido 5-bromometilpiridina-2,3-dicarboxílico (CMPE) a través de una reacción de bromación . La bromación del éster dimetil del ácido 5-metilpiridina-2,3-dicarboxílico (MPE) es un paso clave en la síntesis de imidazolinonas .
Principio Activo Farmacéutico
“this compound” es un principio activo farmacéutico . Esto significa que se utiliza en la formulación de productos farmacéuticos .
Análisis Espectrométrico de Masas
El compuesto también se utiliza en el análisis espectrométrico de masas . Esta técnica confirma el peso molecular de un compuesto sintetizado e infiere posibles patrones de fragmentación, proporcionando información estructural invaluable .
Safety and Hazards
5-Bromo-2,3-dimethylpyridine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
5-Bromo-2,3-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.79 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds .
Action Environment
The action of 5-Bromo-2,3-dimethylpyridine is influenced by environmental factors such as temperature and the presence of other reagents . For example, the synthesis of 5-bromo-2,3-dimethyl-pyridine involves a reaction at 150°C . Additionally, the presence of other reagents such as fuming sulfuric acid and bromine is necessary for the reaction .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,3-dimethylpyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds . The nature of these interactions involves the activation of the bromine atom, making it a reactive site for further chemical transformations.
Cellular Effects
The effects of 5-Bromo-2,3-dimethylpyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, 5-Bromo-2,3-dimethylpyridine can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dimethylpyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. Additionally, the compound can participate in redox reactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2,3-dimethylpyridine in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . Long-term studies have shown that 5-Bromo-2,3-dimethylpyridine can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often dependent on the concentration and exposure duration of the compound.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dimethylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Bromo-2,3-dimethylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dimethylpyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dimethylpyridine is determined by targeting signals and post-translational modifications . The compound can localize to various organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.
Propiedades
IUPAC Name |
5-bromo-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWAMZCIAHXKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466101 | |
| Record name | 5-BROMO-2,3-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27063-90-7 | |
| Record name | 5-BROMO-2,3-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




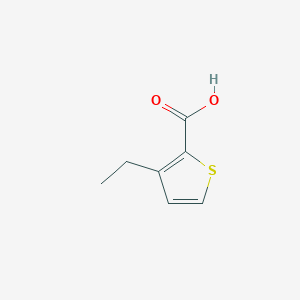

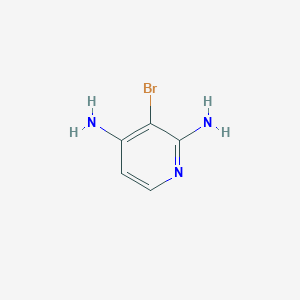


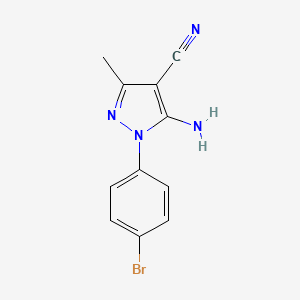
![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)



